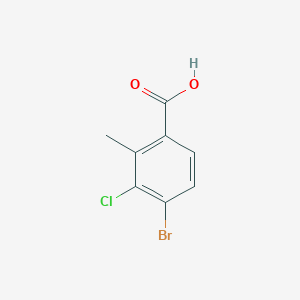

4-Bromo-3-chloro-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCEFFRDONNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors for 4 Bromo 3 Chloro 2 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-Bromo-3-chloro-2-methylbenzoic acid, several logical disconnections can be proposed based on the key functional groups and their positions on the aromatic ring.

The primary disconnections involve the carbon-halogen and carbon-carboxyl bonds:

C-Br Bond Disconnection: This is a common and logical disconnection, suggesting an electrophilic aromatic substitution, specifically a bromination reaction. This pathway identifies 3-chloro-2-methylbenzoic acid as a key precursor. The feasibility of this step depends on the regiochemical outcome of the bromination, which is governed by the directing effects of the existing chloro, methyl, and carboxylic acid groups.

C-COOH Bond Disconnection: This disconnection points towards two main synthetic strategies:

Hydrolysis of a nitrile: This route identifies 4-bromo-3-chloro-2-methylbenzonitrile as the immediate precursor. The nitrile group can be introduced via a Sandmeyer reaction from a corresponding aniline (B41778) or through nucleophilic substitution.

Carbonation of an organometallic reagent: This involves the reaction of a Grignard or organolithium reagent with carbon dioxide. The precursor would be 1-bromo-2-chloro-4-iodo-3-methylbenzene (or a similar dihalide suitable for selective metal-halogen exchange).

C-Cl Bond Disconnection via Sandmeyer Reaction: Disconnecting the chloro group via a Sandmeyer reaction leads back to 4-bromo-2-methyl-3-aminobenzoic acid . This approach relies on the synthesis of this specific amino-substituted precursor. wikipedia.orgmasterorganicchemistry.com

Based on the availability of starting materials and the predictability of the reaction steps, the most strategically sound approach often begins with a less substituted, commercially available toluene (B28343) or benzoic acid derivative, followed by sequential halogenation and functional group manipulation. The route starting from 3-chloro-2-methylbenzoic acid and proceeding via regioselective bromination is a prominent example.

Established Synthetic Pathways for Halogenated Methylbenzoic Acids

The synthesis of halogenated methylbenzoic acids can be accomplished through several established methods. The choice of pathway is often determined by the desired substitution pattern and the availability of precursors.

The introduction of a bromine atom onto an already substituted benzene (B151609) ring is a classic example of electrophilic aromatic substitution. The success of this approach hinges on the directing effects of the substituents already present. In the case of synthesizing this compound from 3-chloro-2-methylbenzoic acid, the existing groups guide the incoming electrophile.

-CH₃ (methyl): An activating group, ortho, para-directing.

-Cl (chloro): A deactivating group, ortho, para-directing.

-COOH (carboxylic acid): A deactivating group, meta-directing.

In the precursor, 3-chloro-2-methylbenzoic acid, the C4 position is para to the activating methyl group and ortho to the deactivating chloro group. The C6 position is ortho to the methyl group. The C5 position is meta to the carboxylic acid. The strong activating and para-directing effect of the methyl group, reinforced by the ortho-directing effect of the chlorine, strongly favors bromination at the C4 position over other possibilities.

This reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using N-bromosuccinimide (NBS) under acidic conditions. orgsyn.orgtcichemicals.com The conditions must be controlled to prevent polybromination or side reactions.

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Outcome |

|---|---|---|---|

| p-Nitrotoluene | Bromine | Iron powder | Yields 2-bromo-4-nitrotoluene, demonstrating bromination ortho to the methyl group. orgsyn.org |

| 4-Methoxybenzoic acid | Bu₄NBr₃ | Not specified | Demonstrates a method for brominating activated benzoic acids. rsc.org |

| Benzoic acid | Bromine | Acetic acid | A general method for producing brominated benzoic acids. chembk.com |

| 13-acetyl-10-mesitylchlorin | NBS | 10% TFA in CH₂Cl₂ (acidic) | Acidic conditions can deactivate certain positions, enhancing regioselectivity. nih.gov |

The Sandmeyer reaction is a versatile method for introducing a range of substituents, including halogens, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile. wikipedia.orgbyjus.com This reaction is catalyzed by copper(I) salts. organic-chemistry.org

A potential synthesis for this compound using this method could start with an appropriate aminobenzoic acid. For example, one could envision a route starting from 3-amino-2-methylbenzoic acid. The sequence would involve:

Chlorination of the ring, likely directed by the amino and methyl groups.

Formation of the diazonium salt from the amino group using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C).

Displacement of the diazonium group with bromide using a solution of copper(I) bromide (CuBr). masterorganicchemistry.com

The Sandmeyer reaction is a powerful tool because it allows for the introduction of substituents in positions that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

| Target Substituent | Diazotization Reagents | Displacement Reagent | Product |

|---|---|---|---|

| -Cl | NaNO₂, HCl | Copper(I) chloride (CuCl) | Aryl chloride. masterorganicchemistry.com |

| -Br | NaNO₂, HBr | Copper(I) bromide (CuBr) | Aryl bromide. masterorganicchemistry.com |

| -CN | NaNO₂, H₂SO₄ | Copper(I) cyanide (CuCN) | Aryl nitrile (benzonitrile). byjus.com |

| -OH | NaNO₂, H₂SO₄ | H₂O, heat | Phenol (B47542). organic-chemistry.org |

The carboxylic acid functional group can be formed through the hydrolysis of a nitrile (-C≡N). This reaction can be catalyzed by either acid or base and typically requires heating under reflux. byjus.comlibretexts.org

Acidic Hydrolysis: The nitrile is heated with a dilute acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate to form the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide. This initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

For the synthesis of this compound, the required precursor would be 4-bromo-3-chloro-2-methylbenzonitrile . This nitrile could itself be synthesized via a Sandmeyer reaction from 4-amino-2-chloro-6-methylbenzonitrile, demonstrating the modularity of these synthetic strategies.

While not a primary method for creating the carboxyl group, the protection of a carboxylic acid as an ester is a common and crucial tactic in multi-step synthesis. The carboxylic acid is temporarily converted to an ester to prevent it from interfering with subsequent reactions, after which it is regenerated by hydrolysis.

Esterification: A common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or gaseous HCl. masterorganicchemistry.combritannica.com

Hydrolysis (Saponification): The ester is cleaved back to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is often preferred because it is an irreversible process. masterorganicchemistry.combritannica.com The ester is treated with a base like NaOH or KOH to produce the carboxylate salt, which is then protonated with a strong acid in a separate workup step to yield the final carboxylic acid. orgoreview.com

This sequence would be valuable if, for example, a reaction required strongly basic conditions that would otherwise deprotonate the carboxylic acid. A possible route for the target compound could involve the esterification of 3-chloro-2-methylbenzoic acid to its methyl ester, followed by regioselective bromination at the 4-position, and concluding with the hydrolysis of the ester to reveal the target this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. researchgate.net Key parameters include temperature, solvent, catalyst choice, and reactant stoichiometry.

For Regioselective Bromination:

Temperature: Lower temperatures can increase selectivity and prevent over-halogenation.

Catalyst: The choice and amount of Lewis acid catalyst can influence the reaction rate and selectivity.

Solvent: The polarity of the solvent can affect the reactivity of the electrophile. Acidic solvents can sometimes be used to deactivate parts of the ring, enhancing regioselectivity. nih.gov

For Sandmeyer Reactions:

Temperature Control: Diazotization must be performed at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely to form phenols.

Catalyst: The purity and activity of the copper(I) salt are crucial for high yields.

Acid Choice: The choice of acid (e.g., HCl, HBr) should correspond to the nucleophile being introduced to avoid mixtures of products.

For Hydrolysis Reactions:

Concentration: The concentration of the acid or base catalyst affects the rate of hydrolysis.

Temperature: Higher temperatures accelerate the reaction, but excessive heat can lead to degradation of the product. Reflux conditions are common. scielo.br

Reaction Time: The reaction must be monitored (e.g., by TLC) to ensure it goes to completion without causing decomposition.

| Reaction Type | Parameter | Objective and Considerations |

|---|---|---|

| Electrophilic Bromination | Temperature | Control selectivity; prevent polybromination and side reactions. |

| Catalyst | Use appropriate Lewis acid (e.g., FeBr₃) to activate the brominating agent without causing degradation. | |

| Solvent | Choose a solvent (e.g., acetic acid, CH₂Cl₂) that dissolves reactants and does not interfere with the reaction. | |

| Sandmeyer Reaction | Temperature | Maintain 0–5 °C during diazotization to ensure stability of the diazonium salt. |

| Reagents | Use fresh NaNO₂ and high-purity Cu(I) salts to maximize yield and minimize phenol byproducts. | |

| Nitrile/Ester Hydrolysis | Catalyst Conc. | Adjust acid/base concentration for optimal reaction rate. |

| Temperature | Use reflux to drive the reaction to completion, but monitor to prevent product decomposition. scielo.br |

Solvent Selection and Catalytic Systems

There is no specific information available detailing the solvent selection and catalytic systems for the synthesis of this compound. General synthetic routes for related halogenated and methylated benzoic acids often employ a range of solvents and catalysts depending on the specific reaction, such as bromination, chlorination, or oxidation of a precursor. However, protocols explicitly naming this compound as the target molecule are not detailed in the available search results.

Temperature and Pressure Parameter Control

Specific temperature and pressure parameters for the synthesis of this compound are not found in the available information. The synthesis of related compounds, such as other brominated or chlorinated benzoic acids, often involves reactions where temperature control is crucial for regioselectivity and yield, but these conditions cannot be directly extrapolated to the target compound without specific studies.

Scale-Up Considerations for Industrial and Preparative Synthesis

Information regarding the scale-up, industrial, or preparative synthesis of this compound is not available. The challenges and considerations for scaling up the production of this specific compound, such as reaction kinetics, heat transfer, and purification methods at a larger scale, are not documented in the provided search results.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Chloro 2 Methylbenzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, including esters, amides, alcohols, and aldehydes. These transformations are fundamental in organic synthesis, allowing for the modulation of the compound's physical and chemical properties.

Esterification Reactions for Alkyl Benzoate Synthesis

The conversion of 4-Bromo-3-chloro-2-methylbenzoic acid to its corresponding alkyl benzoates is a common and crucial transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Common methods for the esterification of benzoic acids include the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. For instance, a general method for the methyl esterification of a related compound, 4-bromo-2-chlorobenzoic acid, involves bubbling dry hydrogen chloride gas into a methanol (B129727) solution of the acid and stirring the mixture at room temperature. chemicalbook.com This approach is likely applicable to this compound, affording the corresponding methyl ester in high yield.

Another mild and efficient method for the esterification of substituted benzoic acids utilizes N-bromosuccinimide (NBS) as a catalyst. nih.gov This metal-free approach is tolerant of various functional groups and can be performed under neat conditions, offering a simple synthetic and isolation procedure. nih.gov

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| This compound | Methanol, HCl (gas) | Methanol | Room Temperature, overnight | Methyl 4-bromo-3-chloro-2-methylbenzoate | ~94% (estimated) |

| This compound | Ethanol, H₂SO₄ | Ethanol | Reflux | Ethyl 4-bromo-3-chloro-2-methylbenzoate | High |

| This compound | Isopropanol, NBS | Neat | 70°C | Isopropyl 4-bromo-3-chloro-2-methylbenzoate | High |

Hydrolysis of Ester Derivatives to Regenerate the Carboxylic Acid

The hydrolysis of alkyl 4-bromo-3-chloro-2-methylbenzoate esters back to the parent carboxylic acid is a fundamental reverse reaction of esterification. This process can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide ion on the ester's carbonyl carbon. The electronic effects of the substituents on the benzene (B151609) ring can influence the rate of hydrolysis. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms on the aromatic ring of 4-bromo-3-chloro-2-methylbenzoate, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. Kinetic studies on the alkaline hydrolysis of substituted nitrophenyl benzoate esters have demonstrated that electron-withdrawing substituents on the benzoate ring enhance the reaction rate.

Acid-catalyzed hydrolysis is a reversible process and is the microscopic reverse of Fischer esterification. The equilibrium can be shifted towards the carboxylic acid by using a large excess of water.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| Methyl 4-bromo-3-chloro-2-methylbenzoate | NaOH | Water/Ethanol | Heating | This compound |

| Ethyl 4-bromo-3-chloro-2-methylbenzoate | H₂SO₄ (aq) | Water | Reflux | This compound |

Amidation Reactions and Formation of Substituted Benzamides

The carboxylic acid functionality of this compound can be converted to a benzamide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride intermediate. The acyl chloride then readily reacts with an amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling reagents that facilitate the formation of the amide bond without the need to isolate the acyl chloride. A regioselective copper-catalyzed amination of bromobenzoic acids has been described, although this method targets the C-Br bond for amination rather than the carboxylic acid group. nih.gov For the direct conversion of the carboxylic acid, various modern coupling agents can be employed.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| This compound | Ammonia (B1221849) | SOCl₂, then NH₃ | THF | 4-Bromo-3-chloro-2-methylbenzamide |

| This compound | Aniline (B41778) | (COCl)₂, then Aniline | Dichloromethane | N-phenyl-4-bromo-3-chloro-2-methylbenzamide |

| This compound | Diethylamine | DCC, DMAP | Dichloromethane | N,N-diethyl-4-bromo-3-chloro-2-methylbenzamide |

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.

The reduction to a primary alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, followed by further reduction of the intermediate aldehyde. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and may also reduce the halogen substituents under certain conditions.

A milder and more selective reducing agent is sodium borohydride (NaBH₄), which generally does not reduce carboxylic acids on its own. masterorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced by the addition of certain reagents. For instance, a combination of NaBH₄ and bromine has been shown to effectively reduce various benzoic acids to their corresponding alcohols. sci-hub.seresearchgate.net

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then using a sterically hindered reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) to prevent over-reduction to the alcohol. masterorganicchemistry.com

| Reactant | Reagent | Solvent | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | THF | (4-Bromo-3-chloro-2-methylphenyl)methanol |

| This compound | NaBH₄, Br₂ | THF | (4-Bromo-3-chloro-2-methylphenyl)methanol |

| This compound | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Diethyl ether | 4-Bromo-3-chloro-2-methylbenzaldehyde |

Reactivity of Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring of this compound are potential sites for substitution reactions, most notably nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for modifying the aromatic core of this compound. In an SNAr reaction, a nucleophile replaces a leaving group (in this case, bromide or chloride) on the aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.orgnih.govlibretexts.orglibretexts.org

In this compound, the carboxylic acid group acts as a moderate electron-withdrawing group. The reactivity of the halogens towards SNAr will depend on the reaction conditions and the nature of the nucleophile. The bromine atom at the 4-position is para to the carboxylic acid group, which should activate it towards nucleophilic attack. The chlorine atom at the 3-position is meta to the carboxylic acid and is therefore less activated. Consequently, nucleophilic substitution is more likely to occur at the 4-position, replacing the bromine atom.

Strong nucleophiles such as alkoxides, thiolates, and amines can be used in SNAr reactions. For example, reaction with sodium methoxide would be expected to yield 4-methoxy-3-chloro-2-methylbenzoic acid.

| Reactant | Nucleophile | Solvent | Conditions | Product |

| This compound | Sodium methoxide (NaOMe) | Methanol | Heating | 4-Methoxy-3-chloro-2-methylbenzoic acid |

| This compound | Ammonia (NH₃) | DMSO | High Temperature, High Pressure | 4-Amino-3-chloro-2-methylbenzoic acid |

| This compound | Sodium thiophenoxide (NaSPh) | DMF | Heating | 4-(Phenylthio)-3-chloro-2-methylbenzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the carbon-bromine bond is the most likely site for such reactions due to its higher reactivity compared to the carbon-chlorine bond in typical palladium-catalyzed processes.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, specifically for creating biaryl structures. This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. For this compound, the reaction is anticipated to occur selectively at the C4-Br bond.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A typical reaction setup would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate. The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-3'-chloro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-Chloro-2-methyl-4-(thiophen-3-yl)benzoic acid |

Note: This table represents hypothetical examples of Suzuki-Miyaura reactions based on established methodologies for similar substrates.

Beyond the Suzuki-Miyaura coupling, the C-Br bond of this compound is amenable to other palladium-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) species and requires a base. For this compound, a Heck reaction with an alkene like styrene or an acrylate would be expected to yield the corresponding 4-alkenyl-3-chloro-2-methylbenzoic acid.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org This would result in the formation of a 4-alkynyl-3-chloro-2-methylbenzoic acid derivative.

These reactions expand the synthetic utility of this compound, allowing for the introduction of diverse unsaturated moieties at the 4-position.

Reactivity of the Aromatic Ring and Alkyl Substituents

The aromatic ring and the methyl substituent of this compound also possess distinct reactivity, allowing for further functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene ring of this compound will direct the position of any incoming electrophile. The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): Deactivating and meta-directing.

-Cl (Chloro): Deactivating and ortho, para-directing.

-Br (Bromo): Deactivating and ortho, para-directing.

-CH₃ (Methyl): Activating and ortho, para-directing.

Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. The presence of the deactivating carboxylic acid and halogen substituents on this compound makes it a poor substrate for Friedel-Crafts acylation. The Lewis acid catalyst is also likely to coordinate with the carboxylic acid group, further deactivating the ring and inhibiting the reaction. Therefore, direct Friedel-Crafts acylation on this compound is not expected to be a viable synthetic route.

The methyl group at the C2 position offers a site for functionalization through benzylic deprotonation. The protons on the methyl group are benzylic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). This generates a benzylic carbanion.

This highly reactive carbanion can then be quenched with various electrophiles to introduce a wide range of functional groups at the benzylic position.

Table 2: Potential Benzylic Functionalization Reactions of this compound

| Entry | Base | Electrophile | Product |

| 1 | n-BuLi/TMEDA | D₂O | 4-Bromo-3-chloro-2-(deuteromethyl)benzoic acid |

| 2 | s-BuLi/TMEDA | CH₃I | 4-Bromo-3-chloro-2-ethylbenzoic acid |

| 3 | n-BuLi/TMEDA | (CH₃)₃SiCl | 4-Bromo-3-chloro-2-((trimethylsilyl)methyl)benzoic acid |

| 4 | n-BuLi/TMEDA | CO₂ then H₃O⁺ | 2-(4-Bromo-3-chloro-2-carboxyphenyl)acetic acid |

This strategy provides a powerful method for elaborating the structure of this compound by modifying the alkyl substituent.

Regioselective Chlorination and Bromination

Further halogenation of the already substituted aromatic ring of this compound requires careful consideration of the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The chloro and bromo substituents are deactivating but also ortho-, para-directing.

The regioselectivity of electrophilic aromatic substitution, such as chlorination or bromination, is determined by the net electronic effect of these groups on the available positions (C5 and C6).

Activating Group: The methyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions.

Deactivating Groups: The carboxylic acid at C1 directs to its meta positions (C3 and C5). The chloro group at C3 directs to its ortho (C2, C4) and para (C6) positions. The bromo group at C4 directs to its ortho (C3, C5) and para (C6) positions.

Considering that positions C2, C3, and C4 are already substituted, the potential sites for further halogenation are C5 and C6. The directing effects converge most strongly on position C6, which is para to the activating methyl group and ortho to the chloro group. Position C5 is ortho to the bromo group and meta to the carboxylic acid. Therefore, substitution at C6 is generally predicted to be the major product, although a mixture of isomers is possible depending on the specific reaction conditions and the halogenating agent used.

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C5 | Ortho to Bromo (deactivating), Meta to COOH (deactivating) | Minor Product |

| C6 | Para to Methyl (activating), Ortho to Chloro (deactivating) | Major Product |

This table represents predicted regioselectivity based on established principles of electrophilic aromatic substitution. Actual product distribution would require experimental verification.

Synthesis of Complex Organic Architectures from this compound

The carboxylic acid functional group is a versatile handle for constructing more elaborate molecules. By converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, it can readily participate in cyclization and condensation reactions to form a variety of complex organic structures.

The synthesis of isoindolinones and isoquinolones from benzoic acid derivatives typically requires functionalization of the ortho-substituent, in this case, the 2-methyl group. A common strategy involves the radical bromination of the methyl group to form a benzylic bromide, followed by substitution and cyclization reactions.

For instance, reaction with an amine (R-NH₂) after conversion of the methyl group could lead to the formation of an N-substituted isoindolinone. While specific studies on this compound are not prevalent, the general synthetic pathway is a cornerstone of heterocyclic chemistry. Transition-metal-catalyzed C-H activation and annulation reactions represent another modern approach to synthesizing isoquinolones from benzoic acids.

Hypothetical Reaction Scheme for Isoindolinone Synthesis:

Benzylic Bromination: this compound is reacted with N-Bromosuccinimide (NBS) and a radical initiator to form 4-bromo-2-(bromomethyl)-3-chlorobenzoic acid.

Amidation & Cyclization: The resulting benzylic bromide is reacted with a primary amine (e.g., benzylamine). The amine displaces the bromide, and subsequent intramolecular cyclization, often aided by heat or a coupling agent, yields the corresponding isoindolinone derivative.

| Starting Material | Reagents | Intermediate Product | Final Product Class |

| This compound | 1. NBS, AIBN 2. R-NH₂, Base | 4-Bromo-2-(bromomethyl)-3-chlorobenzoic acid | Isoindolinone |

This table outlines a plausible, generalized synthetic route. Specific yields and conditions are not reported in the literature for this substrate.

The carboxylic acid moiety of this compound is an excellent starting point for the synthesis of five-membered aromatic heterocycles like oxadiazoles and thiadiazoles. These scaffolds are of significant interest in medicinal chemistry.

The general approach involves a two-step sequence:

Activation of Carboxylic Acid: The benzoic acid is first converted into a more reactive derivative, typically an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester.

Condensation and Cyclization: This activated intermediate is then reacted with a suitable binucleophilic reagent.

For 1,3,4-oxadiazoles , the acyl chloride is reacted with an acyl hydrazide, followed by cyclodehydration. A more direct route involves reacting the acyl chloride with tetrabutylammonium cyanide or a similar reagent.

For 1,3,4-thiadiazoles , a common method is the reaction of the benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid.

| Heterocycle | Key Reagents | General Reaction |

| 1,3,4-Oxadiazole | 1. SOCl₂ 2. Acyl hydrazide, then dehydrating agent | Acylation followed by cyclodehydration |

| 1,3,4-Thiadiazole | Thiosemicarbazide, POCl₃ | Condensation and cyclodehydration |

This table summarizes common synthetic strategies for forming oxadiazole and thiadiazole rings from a carboxylic acid precursor.

The synthesis of complex structures like phenoxybenzoylphenyl acetic acid derivatives would likely involve multi-step synthetic sequences leveraging the halogen atoms on the this compound ring for cross-coupling reactions. For example, the bromo substituent at C4 is particularly amenable to palladium-catalyzed reactions such as the Suzuki or Buchwald-Hartwig couplings.

A hypothetical route could involve:

Suzuki Coupling: A Suzuki coupling reaction between this compound (or its corresponding ester) and a boronic acid derivative of a phenoxyphenyl group could form the core benzoylphenyl structure.

Further Functionalization: Subsequent chemical manipulations would be required to introduce the acetic acid moiety.

This type of synthesis highlights the utility of the halogen atoms as synthetic handles for building larger, more complex molecules that might not be accessible through direct functionalization.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Chloro 2 Methylbenzoic Acid and Its Analogues

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular molecular vibrations, making it an excellent tool for identifying functional groups and obtaining a unique "molecular fingerprint."

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. studypool.com For benzoic acid derivatives, characteristic absorption bands are expected for the carboxylic acid group and the substituted aromatic ring. ucl.ac.ukdocbrown.info

The spectrum of 4-Bromo-3-chloro-2-methylbenzoic acid is predicted to show several key absorption bands based on the analysis of its analogues like 2-chlorobenzoic acid and 4-bromobenzoic acid. researchgate.netnist.gov A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a very strong and sharp band in the range of 1680-1710 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. Vibrations corresponding to C-Cl and C-Br bonds are typically found in the fingerprint region of the spectrum, at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) | Benzoic Acid docbrown.info |

| Aromatic Ring | C-H Stretch | 3000-3100 | 4-methyl-3-nitrobenzoic acid researchgate.net |

| Carboxylic Acid | C=O Stretch | 1680-1710 | 2-chlorobenzoic acid researchgate.net |

| Aromatic Ring | C=C Stretch | 1450-1600 | Benzoic Acid Derivatives ucl.ac.uk |

| Aromatic Ring | C-H Out-of-plane Bend | 800-900 | 2-chlorobenzoic acid researchgate.net |

| Halogen | C-Cl Stretch | 600-800 | General Range |

| Halogen | C-Br Stretch | 500-650 | General Range |

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, often simplifying sample preparation. The resulting ATR-IR spectrum is typically very similar to a traditional transmission FTIR spectrum. For 4-Chloro-2-methylbenzoic acid, an analogue, ATR-IR data has been recorded, confirming the positions of the key functional group vibrations. nih.gov Therefore, the ATR-IR spectrum of this compound is expected to display the same characteristic bands as predicted for the FTIR analysis, providing a rapid and reliable method for molecular fingerprinting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four types of protons in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm. This significant downfield shift is due to the acidic nature of the proton. Data for analogues like 4-methylbenzoic acid shows this peak around 12.80 ppm. rsc.orgchemicalbook.com

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The proton at position 5 is adjacent to the bromine atom, and the proton at position 6 is adjacent to the chlorine atom. These two protons are expected to appear as two distinct signals in the aromatic region (7.0-8.5 ppm). Due to coupling with each other, they will likely appear as doublets.

Methyl Protons (-CH₃): The three protons of the methyl group at position 2 are equivalent and will appear as a singlet. The proximity to the electron-withdrawing carboxylic acid and chlorine atom will shift this signal downfield compared to toluene (B28343), likely into the 2.4-2.6 ppm range. For instance, the methyl protons in 4-bromo-2-methylbenzoic acid appear around 2.37 ppm. rsc.org

| Proton Type | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound(s) |

|---|---|---|---|---|

| -COOH | 1 | 10.0 - 13.0 | Singlet (broad) | 4-Methylbenzoic acid (~12.8 ppm) rsc.org |

| Ar-H | 5 | 7.5 - 8.0 | Doublet | Substituted Benzoic Acids rsc.org |

| Ar-H | 6 | 7.5 - 8.0 | Doublet | Substituted Benzoic Acids rsc.org |

| -CH₃ | 2 | 2.4 - 2.6 | Singlet | 3-Methylbenzoic acid (~2.37 ppm) rsc.org |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically between 165-175 ppm. rsc.org

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will appear in the range of 120-145 ppm. The carbons directly attached to substituents (C1, C2, C3, C4) will have their chemical shifts significantly influenced by those groups. The carbon attached to the bromine (C4) and the carbon attached to the chlorine (C3) will be identifiable based on established substituent effects.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear furthest upfield, typically around 20-22 ppm. rsc.orgrsc.org

| Carbon Type | Position | Expected Chemical Shift (δ, ppm) | Reference Compound(s) |

|---|---|---|---|

| -COOH | 7 | 165 - 175 | 3-Chlorobenzoic acid (~166.5 ppm) rsc.org |

| Ar-C | 1 | ~130 | 4-Chlorobenzoic acid (~133.9 ppm) rsc.org |

| Ar-C | 2 | ~135 | 3-Methylbenzoic acid (~133.9 ppm) rsc.org |

| Ar-C (C-Cl) | 3 | ~133 | 3-Chlorobenzoic acid (~133.8 ppm) rsc.org |

| Ar-C (C-Br) | 4 | ~125 | General Halogen Effects |

| Ar-C | 5 | ~130 | General Aromatic Range rsc.org |

| Ar-C | 6 | ~128 | General Aromatic Range rsc.org |

| -CH₃ | 8 | 20 - 22 | 4-Methylbenzoic acid (~21.5 ppm) rsc.org |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₆BrClO₂. aobchem.com

The high-resolution mass spectrum would confirm the exact molecular weight. A key feature in the low-resolution mass spectrum will be the isotopic cluster pattern for the molecular ion peak (M⁺). The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% natural abundance, respectively) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% natural abundance) will create a distinctive pattern of peaks. The most abundant peak will be the molecular ion [M]⁺, followed by an [M+2]⁺ peak (from either ⁸¹Br or ³⁷Cl) and an [M+4]⁺ peak (from both ⁸¹Br and ³⁷Cl) with characteristic intensity ratios.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) to form a benzoyl cation. Further fragmentation could involve the loss of the halogen atoms. Analysis of the fragmentation of an analogue, methyl 4-bromobenzoate, shows a prominent molecular ion peak and a peak corresponding to the loss of the methoxy (B1213986) group (-OCH₃). nist.gov

| Ion | Description | Expected Feature |

|---|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster | Confirms molecular weight and presence of Br and Cl |

| [M-17]⁺ | Loss of •OH | Common fragment for carboxylic acids |

| [M-45]⁺ | Loss of •COOH | Formation of substituted benzoyl cation |

| [M-Br]⁺ / [M-Cl]⁺ | Loss of Halogen | Possible fragmentation pathway |

X-ray Single-Crystal Diffraction Studies for Solid-State Structure

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The central scaffold is a benzene ring, which is expected to be nearly planar. The substituents—a bromine atom, a chlorine atom, a methyl group, and a carboxylic acid group—will cause minor distortions to the ring's ideal hexagonal symmetry.

The conformation of the molecule is largely determined by the orientation of the carboxylic acid group relative to the plane of the benzene ring. Steric hindrance between the ortho-methyl group and the carboxylic acid group is a significant factor. stackexchange.com In many ortho-substituted benzoic acids, this steric strain forces the carboxyl group to twist out of the plane of the aromatic ring. stackexchange.com For example, in the crystal structure of p-bromobenzoic acid, the carboxyl group is twisted out of the plane of the benzene ring by 5.8°. scispace.com A similar, if not more pronounced, dihedral angle is anticipated for this compound due to the presence of the 2-methyl group.

Expected bond lengths and angles can be inferred from studies on analogous compounds. These parameters are influenced by the electronic effects of the substituents.

Table 1: Expected Molecular Geometry Parameters for this compound Based on Analogues

| Parameter | Expected Value (Å or °) | Rationale based on Analogues |

| C-Br Bond Length | ~1.90 Å | The aromatic C-Br distance in p-bromobenzoic acid is 1.902 Å. scispace.com |

| C-Cl Bond Length | ~1.74 Å | Typical for aromatic C-Cl bonds. |

| Ring C-C Bond Lengths | 1.38 - 1.41 Å | Standard range for substituted benzene rings. |

| C(ring)-C(carboxyl) | ~1.51 Å | The C(1)–C(7) bond length in p-bromobenzoic acid is 1.517 Å. scispace.com |

| C=O Bond Length | ~1.23 Å | In p-bromobenzoic acid, the C=O bond is 1.225 Å. scispace.com |

| C-OH Bond Length | ~1.31 Å | In p-bromobenzoic acid, the C-OH bond is 1.307 Å. scispace.com |

| O-C=O Bond Angle | ~122° | Typical for carboxylic acids. |

| C(ring)-C-O Angles | ~118°, ~119° | Asymmetrical due to substituent effects. |

| C(ring)-C(carboxyl) Torsion Angle | > 5° | Steric hindrance from the ortho-methyl group will likely cause significant twisting. stackexchange.comscispace.com |

This table presents expected values based on crystallographic data of similar compounds. Actual values for this compound would require experimental determination.

The crystal packing of carboxylic acids is overwhelmingly dominated by the formation of hydrogen-bonded dimers. The most common and stable motif is the centrosymmetric R²₂(8) dimer, formed through a pair of O-H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. doaj.orgresearchgate.netresearchgate.net This robust supramolecular synthon is a defining feature in the crystal structures of the vast majority of benzoic acid derivatives. ucl.ac.uknih.gov It is highly probable that this compound will also crystallize with this characteristic dimer motif.

In this R²₂(8) arrangement, the two carboxylic acid groups are coplanar, creating a stable eight-membered ring. These dimeric units then act as the fundamental building blocks that assemble into the larger three-dimensional crystal lattice through other, weaker intermolecular interactions.

While less common for simple benzoic acids, other packing motifs such as catemeric C(5) chains, where molecules are linked in a head-to-tail fashion by single O-H⋯O hydrogen bonds, can occur, particularly in cases where the formation of the dimer is sterically hindered by bulky substituents.

The primary hydrogen bonding network is the O-H⋯O interaction that forms the R²₂(8) dimers, as discussed above. The O⋯O distance in these dimers is typically around 2.6 to 2.7 Å, indicative of a strong hydrogen bond. researchgate.netnih.gov

In addition to these strong interactions, weaker C-H⋯O hydrogen bonds often contribute to the stability of the crystal lattice. In these interactions, C-H bonds from the aromatic ring or the methyl group can act as weak hydrogen bond donors, with the carbonyl oxygen of the carboxylic acid group acting as the acceptor. These interactions help to link the primary dimer units into chains, sheets, or a more complex three-dimensional network. doaj.org

Table 2: Typical Hydrogen Bond Parameters in Benzoic Acid Dimers

| Interaction Type | Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

| Carboxylic Acid Dimer | O-H···O | ~175° | 2.6 - 2.7 |

| Weak C-H Interaction | C-H···O | 120 - 170° | 3.0 - 3.5 |

This table presents typical values observed in the crystal structures of various benzoic acid analogues.

Halogen bonding is a significant directional, noncovalent interaction where a halogen atom acts as an electrophilic species. wikipedia.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. ijres.org The strength of this interaction generally follows the trend I > Br > Cl > F. ijres.org

In the crystal structure of this compound, the bromine atom is a potential halogen bond donor. It can form attractive Br⋯O interactions with the carbonyl oxygen of a neighboring molecule. nih.gov Such contacts are a recognized feature in the packing of bromo-substituted aromatic compounds and can be a key structure-directing force. nih.govmdpi.com These interactions are typically linear, with a C-Br⋯O angle approaching 180°, and the Br⋯O distance is shorter than the sum of their van der Waals radii.

Characterization of Intermolecular Interactions

Van der Waals Forces and Their Influence on Packing

The crystal structures of substituted benzoic acids are often characterized by the formation of centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. These dimers then pack in the crystal lattice, and their arrangement is heavily influenced by Van der Waals interactions. The presence of bulky halogen substituents (bromine and chlorine) and a methyl group on the benzene ring of this compound introduces significant steric and electronic factors that guide the packing of these dimeric units.

Detailed crystallographic studies on analogues such as 2-bromo-4-chlorobenzoic acid reveal that the packing of the hydrogen-bonded dimers is influenced by a network of weaker interactions. These can include C—H⋯O hydrogen bonds and, notably, halogen bonds (e.g., Br⋯O interactions), which contribute to the formation of two-dimensional sheets or layered structures.

Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzoic acid derivatives. These interactions, a subset of Van der Waals forces, contribute to the cohesive energy of the crystal. In the case of this compound, the electron distribution in the aromatic ring is perturbed by the electron-withdrawing halogen substituents and the electron-donating methyl group, which in turn influences the nature and geometry of these π–π stacking interactions. The interplay between these various Van der Waals forces and the dominant hydrogen bonding dictates the final, most energetically favorable crystal packing arrangement.

The table below summarizes the typical intermolecular interactions and their geometric parameters observed in the crystal structures of analogous halogenated benzoic acids, which can be considered representative of the interactions expected in this compound.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | O—H···O | 2.6 - 2.7 | Formation of primary dimeric units |

| Halogen Bonding | C—Br···O | 3.0 - 3.4 | Linking of dimeric units into sheets or chains |

| C—H···O Interactions | C—H···O | 3.2 - 3.6 | Stabilization of the three-dimensional network |

| π–π Stacking | (Benzene Ring)···(Benzene Ring) | 3.5 - 3.8 (inter-planar distance) | Contribution to crystal cohesion and density |

Data presented in this table is based on representative values from published crystallographic data of analogous substituted benzoic acids.

The cumulative effect of these numerous, albeit individually weak, Van der Waals interactions is substantial. They are responsible for the fine-tuning of the crystal packing, influencing properties such as crystal density, melting point, and solubility. The specific substitution pattern of this compound, with its unique combination of steric bulk and electronic effects, will result in a distinct crystal packing that maximizes the attractive Van der Waals forces while minimizing repulsive interactions.

Applications of 4 Bromo 3 Chloro 2 Methylbenzoic Acid in Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of bromo, chloro, methyl, and carboxylic acid moieties makes 4-Bromo-3-chloro-2-methylbenzoic acid an exceptionally useful intermediate. Each functional group can be addressed with a high degree of chemical selectivity, allowing for its incorporation into a wide array of more complex structures. Structurally similar compounds, such as 4-Bromo-2-chlorobenzoic acid, are well-documented as excellent intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com The unique substitution pattern of this compound allows for precise, selective reactions, enabling chemists to develop complex molecules with a high degree of control. chemimpex.com

The reactivity of the halogen substituents is key to the utility of this compound as a synthetic intermediate. The bromine atom, in particular, is amenable to a variety of carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are foundational in modern organic synthesis for creating complex molecular skeletons.

For instance, the related compound 4-Bromo-2-methylbenzoic acid is used to synthesize complex heterocyclic structures like 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole through Suzuki cross-coupling reactions. chemicalbook.com This demonstrates a pathway where the bromine atom serves as a handle for constructing larger, intricate systems. Similarly, it can be used to prepare isoindolinone derivatives, which are important structural motifs in medicinal chemistry. chemicalbook.com The presence of both bromine and chlorine on the target compound's ring offers the potential for sequential, selective cross-coupling reactions, further enhancing its utility in building advanced molecular architectures.

Halogenated benzoic acids are a well-established class of building blocks in the pharmaceutical industry. nih.gov They serve as foundational scaffolds for a multitude of therapeutic agents. The analog 4-Bromo-2-chlorobenzoic acid, for example, is a key building block in the synthesis of anti-inflammatory and antimicrobial agents. chemimpex.com Its structure is valuable for creating biologically active compounds where the specific placement of substituents is crucial for efficacy. chemimpex.com

Given this precedent, this compound is recognized as a valuable precursor for generating intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs). biosynth.com Its structure provides a template that can be systematically modified through reactions involving the carboxylic acid, the halogens, or the methyl group to produce a library of derivatives for drug discovery and development programs.

The development of novel herbicides, pesticides, and fungicides often relies on the synthesis of complex organic molecules that can selectively interact with biological targets in pests or plants. Halogenated aromatic compounds are a cornerstone of agrochemical research. The closely related intermediate, 4-Bromo-2-chlorobenzoic acid, is utilized in the formulation of herbicides and pesticides, contributing to crop protection by targeting specific plant growth processes. chemimpex.com Derivatives of 3-bromomethylbenzoic acid are also noted as valuable starting materials in the synthesis of certain herbicides. google.com The specific stereoelectronic profile of this compound makes it an attractive starting material for developing new agrochemical agents with potentially improved potency, selectivity, or environmental profiles.

Interactive Data Table: Applications of Halogenated Benzoic Acids

| Compound Name | CAS Number | Application Area | Specific Use/Role |

| This compound | 1349708-88-8 | Pharmaceuticals | Precursor for API intermediates biosynth.com |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | Pharmaceuticals | Intermediate for anti-inflammatory & antimicrobial agents chemimpex.com |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | Agrochemicals | Formulation of herbicides and pesticides chemimpex.com |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | Materials Science | Production of specialty polymers and resins chemimpex.com |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | Organic Synthesis | Synthesis of isoindolinone and oxadiazole derivatives chemicalbook.com |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | Materials Science | Material for mesogen-jacketed liquid crystalline polymers chemicalbook.com |

Development of Functional Derivatives for Specific Applications

Beyond its role as a passive building block, this compound can be transformed into functional derivatives where its inherent chemical features are leveraged for specific, advanced applications.

The rigid, well-defined structure of the substituted benzene (B151609) ring is an ideal component for creating ordered materials like liquid crystals and specialty polymers. Research on the analogous compound 4-bromo-2-methylbenzoic acid has shown its utility as a material for producing mesogen-jacketed liquid crystalline polymers. chemicalbook.com These materials have unique properties due to the ordered arrangement of the molecular units. The incorporation of the this compound moiety into a polymer backbone could lead to new materials with enhanced thermal stability, chemical resistance, or specific optical properties, making them suitable for applications in electronics and nanotechnology. chemimpex.com

Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another atom. nih.gov This interaction has become a powerful and predictable tool for directing the self-assembly of molecules in crystal engineering and supramolecular chemistry. nih.govnih.gov

The this compound molecule is an excellent candidate for exploring halogen bonding. It possesses two potential halogen bond donors: the bromine atom at the 4-position and the chlorine atom at the 3-position. The strength of a halogen bond donor is enhanced when the halogen is attached to an electron-poor system. The presence of other electron-withdrawing substituents on an aromatic ring increases the positive potential (the σ-hole) on the halogen atom. nih.gov In this molecule, the electron-withdrawing carboxylic acid group and the adjacent chlorine atom significantly enhance the electrophilic character of the bromine atom, making it a strong halogen bond donor. This allows the molecule to form highly directional and predictable interactions, guiding its assembly into well-defined supramolecular structures such as ribbons, sheets, or three-dimensional networks.

The Role of this compound in Sensor Technology Remains Uncharted

Despite the diverse applications of benzoic acid derivatives in various scientific fields, specific research detailing the use of this compound in the development of chemo- and biosensors is not publicly available. A thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding its application in this particular domain. Consequently, there are no established research findings to report on its role as a component in such analytical devices.

Chemo- and biosensors are sophisticated analytical tools that detect specific chemical or biological analytes and convert this recognition into a measurable signal. The components of these sensors are crucial for their selectivity and sensitivity. Typically, they consist of a receptor, which is responsible for recognizing the target analyte, and a transducer, which converts the recognition event into a detectable signal.

In the development of these sensors, organic molecules like benzoic acid derivatives can theoretically be employed in several ways:

As a foundational structure for synthesizing more complex recognition molecules: The carboxylic acid group and the halogen substituents on the benzene ring of this compound offer reactive sites for chemical modification, potentially allowing it to be integrated into larger molecular frameworks designed to bind to specific analytes.

As a linker molecule: It could potentially be used to connect a biological recognition element (like an enzyme or antibody) to a transducer surface (such as an electrode or an optical fiber).

As a component of a polymer matrix: In some sensor designs, polymers are used to entrap recognition elements or to create a selective membrane. While theoretically possible, the incorporation of this specific benzoic acid derivative into such polymers for sensor applications has not been documented.

However, it is crucial to reiterate that these are hypothetical applications based on the general chemical properties of similar compounds. At present, there is no direct evidence or published research to support the use of this compound in the development of chemo- or biosensors. The scientific community has yet to explore or report on its potential in this area.

Research Findings on Sensor Applications

As there is no available research on the application of this compound in chemo- and biosensors, a data table of research findings cannot be compiled.

Table 1: Summary of Research Findings

| Sensor Type | Analyte Detected | Role of this compound | Reported Sensitivity/Detection Limit |

|---|

Biological Activity Studies of 4 Bromo 3 Chloro 2 Methylbenzoic Acid and Analogues: Mechanistic Insights

Investigation of Interactions with Biological Targets (e.g., Enzymes, Receptors)

Substituted benzoic acids are recognized for their diverse biological activities, which stem from their ability to interact with various biological targets like enzymes and receptors. icm.edu.pl The specific nature of these interactions is largely governed by the type and position of substituents on the phenyl ring. nih.gov Halogen atoms, such as bromine and chlorine, can significantly influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, thereby affecting its binding affinity and biological function. ontosight.ainih.gov

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com This method is instrumental in predicting the binding affinity and interaction of small molecules, such as benzoic acid derivatives, with the active sites of biological targets. nih.gov

Studies on various benzoic acid analogues have demonstrated their potential to bind to a range of enzymes. For instance, docking simulations of 3-chloro-4-methoxybenzoic acid revealed it to be a putative binder of both cathepsins B and L. nih.gov Another study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), predicted a more favorable binding affinity (Glide Score = -9.48 kcal/mol) for the cyclooxygenase-2 (COX-2) enzyme compared to acetylsalicylic acid (aspirin) (Glide Score = -5.88 kcal/mol). nih.gov Similarly, docking analyses of other benzoic acid derivatives have shown potential inhibitory activity against targets like carbonic anhydrase II, with calculated binding energies as favorable as -9.4 kcal/mol. niscpr.res.in

These computational predictions provide a basis for understanding how these compounds might exert their biological effects and guide the synthesis of more potent analogues.

| Compound/Analogue | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Cyclooxygenase-2 (COX-2) | -9.48 (Glide Score) | nih.gov |

| 2,5-dihydroxybenzoic acid (Gentisic acid) | SARS-CoV-2 Main Protease | -37.25 (Docking Score) | nih.gov |

| Phenyl-triazolyl-methyl-thiazolyl-benzoic acid derivative | Carbonic Anhydrase II | -9.4 | niscpr.res.in |

| Benzoic acid | MAPK Protein | -4.1 | ijpbs.com |

| 3-chloro-4-methoxybenzoic acid | Cathepsin B & L | Not specified | nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key chemical features responsible for their biological effects. For benzoic acid derivatives, SAR analyses have revealed that the nature, number, and position of substituents on the aromatic ring are critical determinants of activity. nih.gov

Key SAR findings for various benzoic acid analogues include:

Influence of Halogen Position: In a series of STAT3 inhibitors based on a benzoic acid scaffold, chlorine substitution at the ortho- or meta- position was found to decrease in vitro activity, whereas a fluorine atom at the 3-position led to a twofold improvement in potency. acs.org

Role of Hydroxyl and Methoxy (B1213986) Groups: The antibacterial action of phenolic acids is related to the presence of hydroxyl or methoxyl groups. nih.gov Studies on E. coli showed that adding hydroxyl and methoxyl substituents generally weakened the antibacterial effect relative to unsubstituted benzoic acid, with the notable exception of 2-hydroxybenzoic acid (salicylic acid), which showed enhanced activity. nih.gov

Impact on Enzyme Inhibition: For inhibitors of human renal thiopurine methyltransferase (TPMT), a quantitative structure-activity relationship (QSAR) was established, linking the inhibitory concentration to the physicochemical parameters of the substituents. researchgate.net

General Substituent Effects: The binding of substituted benzoic acids to bovine serum albumin is sensitive to the substituent's nature and position. nih.gov The electron-density distribution in the aromatic ring plays a crucial role, as evidenced by the correlation of binding constants with the Hammett constants for meta- and para- substituted acids. nih.gov

| Activity | Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| STAT3 Inhibition | Chlorine at ortho- or meta-position | Decrease | acs.org |

| STAT3 Inhibition | Fluorine at 3-position | Increase | acs.org |

| Antibacterial (E. coli) | Hydroxyl group at 2-position | Increase | nih.gov |

| β-lactamase Inhibition | Carboxyl and adjoining hydroxyl group | Essential for activity | researchgate.net |

| β-lactamase Inhibition | Sulfonic group at C-5 or nitro group at C-3,5 | Increase | researchgate.net |

Evaluation as Potential Enzyme Inhibitors or Modulators

Building on docking studies and SAR, many benzoic acid derivatives have been experimentally evaluated as modulators of enzyme activity. Their structural scaffold allows for interactions with various enzyme active sites, leading to either inhibition or activation.

For example, 3-chloro-4-methoxybenzoic acid, isolated from the fungus Bjerkandera adusta, was found to be a potent activator of the lysosomal proteases cathepsins B and L in cell-based assays. nih.gov Conversely, extensive research has been conducted on substituted benzoic acids as enzyme inhibitors. Analogues have been identified as inhibitors of STAT3, a key protein in cell signaling pathways. acs.org In another context, a study of 27 substituted benzoic acids revealed their potential as inhibitors of human renal thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs. researchgate.net

Furthermore, the enzymatic degradation of halogenated benzoates has been studied in denitrifying bacteria. A specific benzoyl-CoA reductase from Thauera chlorobenzoica was shown to catalyze the reductive dechlorination of 4-chloro-benzoyl-CoA to benzoyl-CoA, demonstrating a direct enzymatic interaction with a chloro-substituted benzoic acid derivative. nih.gov This highlights the diverse roles that such compounds can play, from therapeutic enzyme modulation in humans to being substrates for microbial enzymes. nih.gov

Mechanistic Analysis of Antimicrobial Properties in Related Derivatives

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives. nih.gov The mechanisms underlying their antimicrobial action are multifaceted and often depend on the specific derivative and the target microorganism.

Several key mechanisms have been proposed for related benzoic acid derivatives:

Disruption of Cell Homeostasis: A primary mechanism for benzoic acid is its ability to diffuse across the bacterial membrane in its undissociated, more lipophilic form. nih.govresearchgate.net Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) that acidify the cell's interior and disrupt homeostasis. researchgate.net

Membrane Damage: Phenolic acid derivatives can become incorporated into the phospholipid bilayer of the bacterial membrane. nih.gov This disrupts the van der Waals interactions between the lipid chains, leading to a loss of membrane integrity and function. nih.gov Damage to the plasma membrane is a common mechanism of inhibition for many phenolic compounds. researchgate.net

Enzyme Inhibition and Protein Denaturation: Once inside the cell, these compounds can interfere with critical biological processes by inhibiting essential enzymes or causing protein denaturation. researchgate.net Molecules with a benzene (B151609) ring attached to hydroxyl and carboxyl groups can inhibit microbial growth through various actions, including enzyme inhibition and interaction with cellular proteins or DNA. researchgate.net

Inhibition of Specific Pathways: More targeted mechanisms have also been identified. For example, certain pyrazole-benzoic acid derivatives have been determined to act as inhibitors of fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival. researchgate.netnih.gov

Metabolic Stability Studies in in vitro Systems (e.g., Hepatic Microsomal Models)

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to metabolism by enzymes, primarily in the liver. srce.hr In vitro assays using hepatic microsomal models are standard for assessing this property. nih.gov These assays provide key pharmacokinetic parameters such as the intrinsic clearance (CLint) and half-life (t½) of a compound. srce.hrnuvisan.com

The typical procedure for a metabolic stability assay involves the following steps:

Incubation: The test compound (e.g., 4-Bromo-3-chloro-2-methylbenzoic acid) is incubated at a specific concentration (e.g., 1 µM) with liver microsomes from a relevant species (human, rat, mouse, etc.). nih.gov

Cofactor Addition: The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system, which is essential for the activity of cytochrome P450 (CYP) enzymes, the major enzymes in phase I metabolism. nih.gov

Time-Course Analysis: Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched. nih.gov

Quantification: The concentration of the remaining parent compound in each sample is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The rate of disappearance of the parent compound is then used to calculate its metabolic stability. srce.hr For instance, a study on the compound UNC10201652 showed that after a 15-minute incubation with human liver microsomes (HLM), approximately 82% of the parent compound remained, indicating its metabolic fate. nih.gov Significant interspecies variations in metabolism are often observed; a compound may be metabolized rapidly in rat liver microsomes but be relatively stable in human microsomes. frontiersin.org This data is crucial for predicting a drug's in vivo behavior and potential for first-pass metabolism. frontiersin.org

| Time (minutes) | % Parent Compound Remaining (Human Liver Microsomes) | % Parent Compound Remaining (Rat Liver Microsomes) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 95 | 78 |

| 15 | 82 | 45 |

| 30 | 65 | 18 |

| 45 | 51 | 5 |

Note: Data are hypothetical and for illustrative purposes only, demonstrating typical results from such an experiment.

Future Research Directions and Unexplored Avenues for 4 Bromo 3 Chloro 2 Methylbenzoic Acid

Development of Greener and More Sustainable Synthetic Methodologies

Current synthetic routes for polysubstituted benzoic acids often rely on classical methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this endeavor. wjpmr.com

Key research objectives include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve efficiency. Research into novel catalysts, such as transition metal complexes or organocatalysts, for the selective halogenation and carboxylation of aromatic precursors could yield more sustainable routes. researchgate.net The use of bio-based sources and heterogeneous catalytic reactions also represents a promising avenue for greener alternatives to petroleum-derived chemicals. rsc.org

Solvent-Free or Alternative Solvents: Exploring solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-derived solvents can minimize the environmental impact associated with volatile organic compounds (VOCs). brazilianjournals.com.br Methodologies employing solvent-less protocols have shown remarkable rate acceleration in some cases. ijisrt.com

Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or sonication could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. ijisrt.com

Renewable Feedstocks: A long-term goal could be the development of synthetic pathways that utilize renewable feedstocks, potentially derived from lignin (B12514952) or other biomass sources, to produce the aromatic core structure. rsc.org

| Synthetic Aspect | Traditional Approach | Potential Green/Sustainable Approach |

| Halogenation | Use of excess elemental halogens (e.g., Br₂, Cl₂) with Lewis acid catalysts. | Catalytic halogenation using safer halogen sources (e.g., N-halosuccinimides) and recyclable catalysts. |

| Carboxylation | Grignard reaction with CO₂ followed by acidic workup; oxidation of methyl groups with strong oxidants like KMnO₄. savemyexams.com | Direct C-H carboxylation using palladium catalysis and CO₂; catalytic oxidation with molecular oxygen and a benign catalyst. |

| Solvents | Chlorinated hydrocarbons (e.g., CCl₄, Dichloromethane). | Water, ethanol, supercritical CO₂, or solvent-free conditions. brazilianjournals.com.br |

| Energy Input | Conventional reflux heating for extended periods. | Microwave-assisted synthesis, sonication, or flow chemistry for improved energy efficiency and control. ijisrt.comchemicalbook.com |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The electronic and steric environment of 4-Bromo-3-chloro-2-methylbenzoic acid, created by its dense substitution pattern, suggests that it may exhibit unique reactivity. Future research should aim to explore and harness this reactivity for novel chemical transformations.

Potential areas of exploration include:

Selective Cross-Coupling Reactions: The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective or sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research is needed to develop catalytic systems that can differentiate between the C-Br and C-Cl bonds, allowing for the stepwise introduction of different functional groups. This would vastly expand the utility of the compound as a versatile building block.

Directed C-H Functionalization: The carboxylic acid group can act as a directing group to facilitate the functionalization of adjacent C-H bonds. nih.gov Investigating iridium-catalyzed or palladium-catalyzed C-H activation could enable the introduction of new substituents at the C5 or C6 positions, leading to highly functionalized aromatic scaffolds that are otherwise difficult to access.

Decarboxylative Transformations: The carboxylic acid group itself can be used as a synthetic handle in decarboxylative coupling reactions, allowing for its replacement with other functional groups. nih.gov

Photoredox Catalysis: Exploring the photocatalytic activation of the C-halogen bonds could open up new reaction pathways under mild conditions, such as radical-based transformations, to form novel C-C or C-heteroatom bonds. rsc.org

| Reactive Site | Known/Plausible Reactions | Unexplored/Novel Transformations |

| Carboxylic Acid | Esterification, amidation, reduction to alcohol. | Directed ortho-C-H activation, decarboxylative cross-coupling. nih.gov |

| C4-Bromo Bond | Standard cross-coupling reactions (e.g., Suzuki, Heck). | Selective cross-coupling in the presence of the C-Cl bond; photoredox-mediated radical reactions. |

| C3-Chloro Bond | Cross-coupling under more forcing conditions than the C-Br bond. | Site-selective functionalization via advanced catalyst design. |

| Aromatic Ring | Further electrophilic aromatic substitution (highly deactivated). | Late-stage C-H functionalization at the C5 or C6 positions. |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental research. Applying advanced computational modeling to this compound can offer valuable insights into its properties and guide the discovery of new applications.

Future research in this area should focus on: